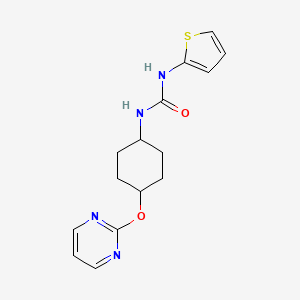
3,4-Dibromo-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and one methoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyridine ring . The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-methoxypyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-methoxypyridine depends on its specific application. In chemical reactions, the bromine atoms and methoxy group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
3,5-Dibromo-4-methoxypyridine: Similar in structure but with bromine atoms at different positions, affecting its reactivity and applications.
2,5-Dibromo-3-methoxypyridine: Another isomer with distinct chemical properties and uses.
Uniqueness: 3,4-Dibromo-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research .
Propiedades
IUPAC Name |
3,4-dibromo-5-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKAIWLPBWUPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)
![1-benzyl-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849200.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)
![(3aS)-1-cyclopropyl-3a,6,6-trimethyl-3a,6,7,8a-tetrahydro-1H-[1]benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione](/img/structure/B2849204.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2849206.png)



![2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2849213.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)
